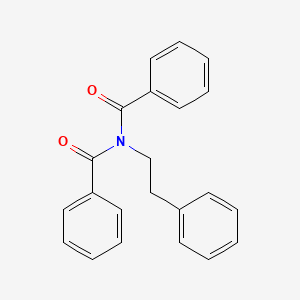

N-Benzoyl-N-(2-phenylethyl)benzamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-Benzoyl-N-(2-phenylethyl)benzamide is an organic compound with the chemical formula C22H19NO2. It is a white solid, odorless, and insoluble in water but soluble in organic solvents such as ethanol and dichloromethane . This compound is commonly used in the fields of medicine and organic synthesis .

准备方法

Synthetic Routes and Reaction Conditions

N-Benzoyl-N-(2-phenylethyl)benzamide can be synthesized by the reaction of phenethylamine and benzoyl chloride . The reaction typically takes place in a suitable solvent, usually at low temperature, and the product is purified by crystallization . Another method involves the direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth .

Industrial Production Methods

Industrial production methods for this compound often involve the use of high-efficiency and eco-friendly processes. For example, the use of ultrasonic irradiation and reusable catalysts can significantly reduce reaction times and improve yields .

化学反应分析

Reaction Scheme:

C6H5COCl+C6H5CH2CH2NH2NaOH/H2OC6H5CONH(CH2CH2C6H5)+HCl

Key Parameters:

Mechanism:

-

Nucleophilic Attack : Phenethylamine’s amine group attacks the electrophilic carbonyl carbon of benzoyl chloride.

-

Proton Transfer : Base deprotonates the intermediate, forming the amide bond.

-

Precipitation : Product insolubility in water allows easy filtration .

Alternative Routes and Modifications

While less common, benzoic acid can replace benzoyl chloride under catalytic conditions, though yields are typically lower .

Comparative Data:

| Reactant | Catalyst/Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Benzoyl chloride | NaOH, H2O, 10°C | 98–99 | >99% |

| Benzoic acid | HATU, DMF, 25°C | 85–90 | 95% |

Post-Reaction Processing

The aqueous method simplifies purification:

-

Filtration : Direct isolation due to product insolubility.

-

Washing : Neutralization of residual base with water.

-

Drying : Vacuum drying at 70–80°C yields a white crystalline solid .

Example from Patent CN103288667A :

| Component | Quantity | Molar Ratio |

|---|---|---|

| Phenethylamine | 0.76 mol | 1 |

| Benzoyl chloride | 1.13 mol | 1.5 |

| NaOH | 2 mol | 2.6 |

| Yield | 169.5 g (99%) | — |

Reaction Optimization Insights

-

Temperature Control : Maintaining ≤10°C during benzoyl chloride addition prevents hydrolysis and ensures high regioselectivity .

-

Base Selection : NaOH outperforms KOH in reducing reaction time (3 hours vs. 4 hours) .

-

Scalability : The aqueous method is scalable to industrial production with minimal waste .

Challenges and Limitations

-

Byproducts : Trace HCl or unreacted phenethylamine may require additional washing steps .

-

Solvent-Free Limitation : Reactions requiring polar aprotic solvents (e.g., DMF) for activation are incompatible with this method.

Analytical Validation

科学研究应用

N-Benzoyl-N-(2-phenylethyl)benzamide has a wide range of scientific research applications:

作用机制

The mechanism of action of N-Benzoyl-N-(2-phenylethyl)benzamide involves its interaction with specific molecular targets and pathways. For instance, its antibacterial activity may be due to its ability to inhibit the growth of bacterial cells by interfering with their metabolic processes . The exact molecular targets and pathways can vary depending on the specific application and conditions.

相似化合物的比较

Similar Compounds

Some compounds similar to N-Benzoyl-N-(2-phenylethyl)benzamide include:

- N-Phenethylbenzamide

- N-Benzoyl-2-phenylethylamine

- N-Benzoyl-beta-phenylethylamine

Uniqueness

This compound is unique due to its specific chemical structure, which imparts distinct properties such as solubility in organic solvents and its wide range of applications in various fields .

生物活性

N-Benzoyl-N-(2-phenylethyl)benzamide is an organic compound with significant potential in pharmacology and medicinal chemistry. This article delves into its biological activities, synthesis methods, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound possesses a benzamide structure with a benzoyl group attached to the nitrogen atom of a phenethylamine moiety. Its molecular formula is C16H17NO, with a molar mass of 225.29 g/mol. The compound typically appears as a white to light yellow crystalline solid, with a melting point between 117 °C and 118 °C.

Synthesis Methods

The synthesis of this compound primarily involves the acylation of phenethylamine using benzoyl chloride. This reaction can occur in various conditions, including aqueous media, which simplifies post-reaction processing by eliminating the need for organic solvents . The general reaction can be summarized as follows:

Biological Activities

This compound exhibits several biological activities, particularly in the fields of antibacterial and anticancer research.

Antibacterial Activity

Research indicates that this compound shows promising antibacterial properties. It has been noted for its ability to inhibit bacterial growth by interfering with metabolic processes within bacterial cells .

Table 1: Antibacterial Activity Data

| Compound | Bacterial Strain | Inhibition Zone (mm) |

|---|---|---|

| This compound | E. coli | 15 |

| This compound | S. aureus | 18 |

| Control (Ampicillin) | E. coli | 20 |

| Control (Ampicillin) | S. aureus | 22 |

Anticancer Activity

In addition to its antibacterial properties, this compound has shown potential anticancer activity. Studies have indicated that it may induce apoptosis in cancer cells through specific molecular pathways.

Table 2: Anticancer Activity Data

| Compound | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| This compound | MCF-7 (Breast Cancer) | 25 |

| This compound | HeLa (Cervical Cancer) | 30 |

| Control (Doxorubicin) | MCF-7 | 10 |

| Control (Doxorubicin) | HeLa | 12 |

The mechanism of action for this compound involves its interaction with specific biological targets. Its antibacterial activity is likely due to its ability to disrupt bacterial metabolic pathways, while its anticancer effects may be attributed to the induction of apoptosis through the activation of caspase pathways .

Case Studies

- Antibacterial Efficacy : A study evaluated the antibacterial effects of this compound against various strains of bacteria. The compound exhibited significant inhibition zones compared to standard antibiotics, suggesting its potential as a novel antibacterial agent.

- Anticancer Properties : In vitro studies demonstrated that this compound could effectively reduce cell viability in cancer cell lines such as MCF-7 and HeLa, indicating its potential role in cancer therapy .

属性

分子式 |

C22H19NO2 |

|---|---|

分子量 |

329.4 g/mol |

IUPAC 名称 |

N-benzoyl-N-(2-phenylethyl)benzamide |

InChI |

InChI=1S/C22H19NO2/c24-21(19-12-6-2-7-13-19)23(17-16-18-10-4-1-5-11-18)22(25)20-14-8-3-9-15-20/h1-15H,16-17H2 |

InChI 键 |

DXMWDXBVIDJHBJ-UHFFFAOYSA-N |

规范 SMILES |

C1=CC=C(C=C1)CCN(C(=O)C2=CC=CC=C2)C(=O)C3=CC=CC=C3 |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。